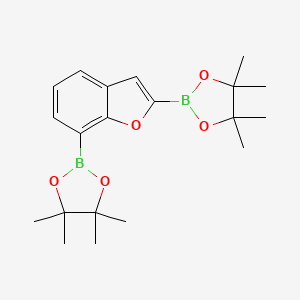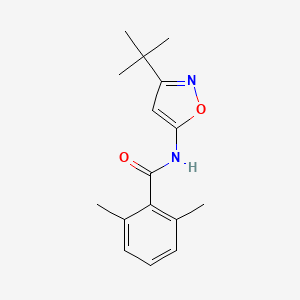
4(1H)-Quinolinethione, 1-methyl-3-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(methylthio)quinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the first position, a methylthio group at the third position, and a thione group at the fourth position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthioaniline with carbon disulfide and methyl iodide under basic conditions to form the desired product. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the quinoline thione derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-Methyl-3-(methylthio)quinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or the quinoline ring to a dihydroquinoline derivative.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-(methylthio)quinoline-4(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through specific pathways, including the inhibition of key enzymes and the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(methylthio)quinoline-4(1H)-thione can be compared with other quinoline derivatives, such as:
1-Methylquinoline-4(1H)-thione: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
3-Methylthioquinoline-4(1H)-thione: Lacks the methyl group at the first position, affecting its overall properties.
Quinoline-4(1H)-thione: Lacks both the methyl and methylthio groups, making it less complex and potentially less active in certain applications.
The uniqueness of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
142349-10-8 |
|---|---|
Formule moléculaire |
C11H11NS2 |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
1-methyl-3-methylsulfanylquinoline-4-thione |
InChI |
InChI=1S/C11H11NS2/c1-12-7-10(14-2)11(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
Clé InChI |
QSLCMEQZJWPOFU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=S)C2=CC=CC=C21)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)



